molecular formula C14H12N2O3 B10977039 N-(pyridin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide

N-(pyridin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10977039
M. Wt: 256.26 g/mol
InChI Key: NFTFGLQDQGMOJB-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-4-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a pyridine ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-4-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of a pyridine derivative with a benzodioxole carboxylic acid. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-throughput screening techniques to identify the best catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-4-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(PYRIDIN-4-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-4-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(PYRIDIN-4-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a pyridine ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H12N2O3/c17-14(16-8-10-3-5-15-6-4-10)11-1-2-12-13(7-11)19-9-18-12/h1-7H,8-9H2,(H,16,17)

InChI Key

NFTFGLQDQGMOJB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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